molecular formula C15H13FN2 B1678816 Raseglurant CAS No. 757950-09-7

Raseglurant

Numéro de catalogue: B1678816
Numéro CAS: 757950-09-7
Poids moléculaire: 240.27 g/mol
Clé InChI: MEDCLNYIYBERKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l'ADX-10059 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridine. La voie de synthèse comprend généralement :

Les méthodes de production industrielle de l'ADX-10059 impliqueraient probablement l'optimisation de ces étapes synthétiques pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

L'ADX-10059 subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des précurseurs halogénés pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'ADX-10059 a été largement étudié pour ses applications thérapeutiques potentielles :

Mécanisme d'action

L'ADX-10059 exerce ses effets en agissant comme un modulateur allostérique négatif du récepteur mGlu5. Cela signifie qu'il se lie à un site du récepteur distinct du site actif, provoquant un changement conformationnel qui réduit l'activité du récepteur. Le récepteur mGlu5 est un récepteur couplé aux protéines G impliqué dans la signalisation du glutamate dans le système nerveux central. En modulant ce récepteur, l'ADX-10059 peut influencer divers processus physiologiques, notamment la perception de la douleur et la fonction gastro-intestinale .

Mécanisme D'action

ADX-10059 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling in the central nervous system. By modulating this receptor, ADX-10059 can influence various physiological processes, including pain perception and gastrointestinal function .

Activité Biologique

Raseglurant (ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by modulating the activity of mGlu5 receptors, which are implicated in several neurotransmission processes. The inhibition of mGlu5 can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling, such as anxiety, depression, and pain disorders.

Key Findings:

  • Pain Modulation : Studies have shown that this compound can significantly increase pain thresholds in animal models. For instance, a systemic injection of this compound (10 mg/kg) resulted in notable analgesic effects during formalin tests, indicating its potential utility in pain management .
  • Neuroprotection : Genetic studies involving mGlu5 knockout mice have demonstrated that the absence of mGlu5 accelerates neurodegeneration, suggesting that this compound's modulation could have protective effects against neuronal loss .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its efficacy in treating migraine and other conditions. However, many trials have reported mixed results.

Clinical Trial Overview:

Study Indication Phase Status
NCT00820105MigrainePhase IITerminated
NCT04462263Healthy VolunteersPhase ICompleted
NCT03785054Healthy VolunteersPhase ICompleted

Despite initial promise, the Phase II trial for migraines was terminated due to lack of efficacy .

Case Studies

Several case studies have highlighted the challenges faced by this compound in clinical settings. For instance, while preclinical studies indicated potential benefits for anxiety and pain disorders, subsequent clinical trials often failed to meet primary endpoints.

Notable Case Study Insights:

  • A study involving this compound in patients with migraine demonstrated that while there was some initial response, the overall effectiveness did not justify continued development .
  • In contrast to other mGlu5 NAMs like mavoglurant, which showed efficacy in cocaine use disorder, this compound's clinical trajectory has been less favorable .

Research Findings

Recent research has focused on the dual role of mGlu5 receptors in various physiological processes. The following findings summarize critical insights into this compound's biological activity:

  • Photomodulation Studies : Research utilizing light-sensitive drugs has shown that this compound can be activated under specific light conditions, providing a novel approach to modulate pain responses in vivo .
  • Efficacy in Pain Models : this compound demonstrated significant antinociceptive effects in both acute and chronic pain models when administered systemically .
  • Implications for Neurological Disorders : The modulation of mGlu5 receptors by this compound may offer therapeutic avenues for conditions like anxiety and depression; however, further studies are required to validate these effects in human subjects .

Propriétés

Key on ui mechanism of action

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety.

Numéro CAS

757950-09-7

Formule moléculaire

C15H13FN2

Poids moléculaire

240.27 g/mol

Nom IUPAC

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine

InChI

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3

Clé InChI

MEDCLNYIYBERKO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

SMILES canonique

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Apparence

Solid powder

Key on ui other cas no.

757950-09-7

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Raseglurant

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of Cul (41 mg, 0.2 mmol) in triethylamine (12 ml) were added 2-bromo-4,6-dimethyl-pyridin-3-ylamine (870 mg, 4.33 mmol), (PPh3)2PdCl2 (152 mg, 0.22 mmol), and 1-ethynyl-3-fluorobenzene (500 μl, 4.33 mmol). The reaction mixture was stirred for 30 min. at room temperature and for 3 h under reflux. The solvent was evaporated and the crude residue was purified by flash chromatography (cyclohexane/ethyl acetate 4:1) to yield 745 mg (3.10 mmol, 72%) of (2-(3-fluoro-phenylethynyl)-4,6-dimethyl-pyridin-3-yl)amine as a brown solid.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raseglurant
Reactant of Route 2
Reactant of Route 2
Raseglurant
Reactant of Route 3
Reactant of Route 3
Raseglurant
Reactant of Route 4
Raseglurant
Reactant of Route 5
Reactant of Route 5
Raseglurant
Reactant of Route 6
Reactant of Route 6
Raseglurant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.